N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]thiophene-2-carboxamide involves several steps. One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to bacterial enzymes, inhibiting their activity and leading to antibacterial effects . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide, N-ethyl-N-2-ethylhexyl-: This compound has similar structural features but different substituents, leading to variations in its biological activities.
2-Chloro-N,N-diethylethylamine: This compound is used as an alkylating reagent and has different applications compared to this compound.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological activities and applications.
Properties
Molecular Formula |
C17H21ClN2OS |
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Molecular Weight |
336.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H21ClN2OS/c1-3-20(4-2)15(13-8-5-6-9-14(13)18)12-19-17(21)16-10-7-11-22-16/h5-11,15H,3-4,12H2,1-2H3,(H,19,21) |
InChI Key |
JEIIFRYYKOCOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)C1=CC=CS1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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